molecular formula C12H11ClN2O4 B11469167 2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline

2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline

Cat. No.: B11469167
M. Wt: 282.68 g/mol
InChI Key: BTXLKFYUVVCBMC-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5,8-dimethoxy-4-methylquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

2-chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline

InChI

InChI=1S/C12H11ClN2O4/c1-6-4-9(13)14-11-8(18-2)5-7(15(16)17)12(19-3)10(6)11/h4-5H,1-3H3

InChI Key

BTXLKFYUVVCBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC)Cl

Origin of Product

United States

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